molecular formula C17H15N3O5S B2438569 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-70-5

4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2438569
CAS No.: 898426-70-5
M. Wt: 373.38
InChI Key: VQVZIFSZKHZUES-UHFFFAOYSA-N
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Description

4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide ( 898435-41-1) is a synthetic small molecule with a molecular formula of C17H15N3O5S and a molecular weight of 373.38 g/mol . This complex heterocyclic compound features a fused pyrroloquinoline core structure linked to a 4-nitrobenzenesulfonamide group, making it a subject of interest in various biochemical and medicinal chemistry research applications. This compound belongs to the class of pyrrolo[3,2,1-ij]quinoline derivatives. Research into related pyrroloquinoline and pyrroloisoquinoline (PQ and PIQ) scaffolds indicates a wide range of potential biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . The presence of the endocyclic nitrogen atoms in its core structure allows it to participate in key interactions with biological targets, such as hydrogen bonding . Furthermore, the benzenesulfonamide moiety is a known pharmacophore in the development of human carbonic anhydrase (hCA) inhibitors, which are investigated for their role in cancer and other diseases . Researchers may explore this compound as a valuable building block for synthesizing more complex molecules or as a lead compound in drug discovery programs, particularly those focused on enzyme inhibition or oncology-related pathways. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-16-10-12-9-13(8-11-2-1-7-19(16)17(11)12)18-26(24,25)15-5-3-14(4-6-15)20(22)23/h3-6,8-9,18H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVZIFSZKHZUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Stepwise Construction: : The synthesis typically starts with the construction of the pyrroloquinoline core, which involves cyclization reactions using precursors like substituted anilines and acyclic dicarboxylic acids.

  • Nitration and Sulfonation: : The nitration of the benzene ring is achieved using concentrated nitric acid, and subsequent sulfonation is carried out with sulfuric acid under controlled temperature conditions.

  • Final Assembly: : The final step involves coupling the 4-nitrobenzenesulfonamide moiety with the pyrroloquinoline core under specific conditions, often using coupling agents such as EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, ensuring higher yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, potentially forming quinone derivatives.

  • Reduction: : Reduction reactions target the nitro group, converting it into an amine under catalytic hydrogenation conditions.

  • Substitution: : The benzene ring in the compound is susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reducing the nitro group.

  • Substitution: : Reactions typically use electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed from These Reactions

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Production of amino derivatives.

  • Substitution: : Formation of various substituted derivatives depending on the nature of the electrophile used.

Mechanism of Action

Mechanism of Effects and Molecular Targets

  • The compound acts by binding to particular enzymes or receptors within biological systems, inhibiting their activity.

  • It interacts with molecular pathways such as the inhibition of DNA replication or protein synthesis, depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

  • Similar Compounds

    • 4-nitro-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide

    • 4-nitro-N-(2-oxo-3,4-dihydroquinolin-8-yl)benzenesulfonamide

  • Uniqueness

    • The tetrahydropyrroloquinoline core of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide differentiates it by providing additional reactivity and biological activity.

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Biological Activity

4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a pyrroloquinoline moiety and a sulfonamide group. This unique configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain pyrroloquinoline derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells .

CompoundCancer Cell LineIC50 (µM)Reference
4-nitro derivativeOvarian Cancer15
4-nitro derivativeBreast Cancer20

2. Antimicrobial Activity

Pyrrolo[3,2,1-ij]quinoline derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

3. Antidiabetic Effects

Some studies have explored the potential of pyrrolo[3,4-c]pyridine derivatives in managing diabetes by enhancing insulin sensitivity and glucose uptake in muscle cells. Although specific data on the nitro derivative is limited, related compounds have shown promising results in lowering blood glucose levels without significantly affecting insulin concentrations .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Redox Reactions : The nitro group can participate in redox reactions that modulate cellular signaling pathways.

Case Studies

A recent case study involving a series of pyrroloquinoline derivatives highlighted their potential as NAMPT inhibitors, which are crucial in cancer metabolism. Compounds demonstrated significant inhibition rates against NAMPT with minimal toxicity towards non-cancerous cells .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide. A study focusing on related benzenesulfonamide derivatives demonstrated their effectiveness against various human cancer cell lines:

  • HeLa (cervical cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

The most potent compounds in these studies exhibited IC50 values in the low micromolar range (3–7 µM), indicating strong cytotoxicity and the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of benzenesulfonamides can inhibit bacterial growth. For instance, compounds with similar structural motifs have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), making them candidates for developing new antibiotics.

Cancer Cell Line Studies

In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines. For example:

Study FocusMethodologyKey Findings
HeLa Cell LinesCytotoxicity assaysInduced significant apoptosis at low concentrations
HCT-116 Cell LinesComparative efficacy studiesMore effective than standard chemotherapeutic agents

Antimicrobial Efficacy

A study evaluated its activity against resistant bacterial strains:

Study FocusMethodologyKey Findings
MRSA InhibitionMinimum Inhibitory Concentration (MIC) determinationEffective at lower MIC than traditional antibiotics

Q & A

Q. What are the common synthetic routes for preparing 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrroloquinoline core via cyclization of precursors (e.g., indole derivatives) under acidic or thermal conditions .
  • Step 2: Introduction of the sulfonamide group via coupling reactions using sulfonyl chlorides. Reaction conditions (e.g., DMF as solvent, 0–5°C for stability) are critical to avoid side products .
  • Step 3: Nitration of the benzene ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to ensure regioselectivity . Purification often employs column chromatography or recrystallization, with yields optimized via TLC monitoring .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the nitro group and sulfonamide linkage .
  • HPLC: To assess purity (>95%) and detect trace intermediates .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy: Identification of functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. How is the biological activity of this compound initially screened?

Preliminary screening involves:

  • In vitro assays: Enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts .
  • Receptor binding studies: Radioligand displacement assays to quantify affinity (IC₅₀ values) .
  • Cytotoxicity profiling: Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide coupling to minimize side products?

Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
  • Temperature control: Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis .
  • Catalyst use: DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
  • Real-time monitoring: In-line FTIR or HPLC tracks reaction progress and intermediate stability .

Q. What computational approaches predict the compound’s binding mode to biological targets?

Methodologies include:

  • Molecular docking: Software like AutoDock Vina models interactions with active sites (e.g., hydrophobic pockets in kinases) .
  • Molecular Dynamics (MD): Simulations (100 ns+) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR modeling: Correlates substituent effects (e.g., nitro group position) with activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity: Validate via orthogonal methods (e.g., HPLC + NMR) to exclude degradation products .
  • Target promiscuity: Use selectivity panels (e.g., 100+ kinase assays) to identify off-target effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Approaches include:

  • Deuterium labeling: Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design: Mask polar groups (e.g., sulfonamide) with ester linkages for enhanced bioavailability .
  • Microsomal stability assays: Liver microsomes + NADPH identify metabolic hotspots for structural modification .

Q. How is regioselectivity achieved during nitration of the benzenesulfonamide moiety?

Control factors:

  • Directing groups: The sulfonamide acts as a meta-director, favoring nitro group placement at the 4-position .
  • Acid strength: Mixed HNO₃/H₂SO₄ generates nitronium ions, with low temperatures (<10°C) preventing over-nitration .
  • Computational validation: DFT calculations predict electronic effects of substituents on reaction pathways .

Methodological Notes

  • Data Reproducibility: Document reaction conditions (e.g., humidity, stirring rate) to mitigate batch-to-batch variability .
  • Structural analogs: Compare with derivatives (e.g., chloro or fluoro substitutions) to isolate the nitro group’s contribution to activity .
  • Degradation studies: Accelerated stability testing (40°C/75% RH) identifies decomposition pathways via LC-MS .

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